Benzimidazole-4,5,6,7-D4
Overview
Description
Benzimidazole-4,5,6,7-D4 is a deuterated derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself is known for its wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The deuterated version, this compound, is particularly interesting for its enhanced stability and unique isotopic effects, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with carboxylic acid derivatives or aldehydes . For Benzimidazole-4,5,6,7-D4, the process includes the incorporation of deuterium atoms at specific positions. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling, using reagents like sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The deuterated version would require the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Benzimidazole-4,5,6,7-D4 undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Typically involving reducing agents such as sodium borohydride.
Substitution: Reactions with halogens or other electrophiles to introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and air oxygen under mild conditions.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of catalysts like copper acetate.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Benzimidazole-4,5,6,7-D4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a probe in isotope labeling studies.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with various molecular targets, including enzymes and receptors. Benzimidazole-4,5,6,7-D4, like other benzimidazole derivatives, can inhibit the activity of specific enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-Substituted Benzimidazoles: Known for their enhanced biological activities due to the presence of various substituents.
Deuterated Benzimidazoles: Other deuterated derivatives with similar isotopic effects and enhanced stability.
Uniqueness: Benzimidazole-4,5,6,7-D4 is unique due to its specific deuterium incorporation, which can lead to improved stability and altered pharmacokinetics compared to non-deuterated analogs. This makes it particularly valuable in isotope labeling studies and in the development of new therapeutic agents .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZJCKYKOHLVJF-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC=N2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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